molecular formula C25H26N4O B2868685 2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide CAS No. 1223209-04-8

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide

Cat. No.: B2868685
CAS No.: 1223209-04-8
M. Wt: 398.51
InChI Key: ODVWDPPOOAIKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide is a structurally complex acetamide derivative featuring a 2,3-dihydro-1H-inden-1-yl group linked via a prop-2-ynylamino bridge to an acetamide backbone. The N-terminal substituent is a 3,5-dimethyl-1-phenylpyrazol-4-yl moiety, which contributes to its unique electronic and steric properties.

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-(3,5-dimethyl-1-phenylpyrazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-4-16-28(23-15-14-20-10-8-9-13-22(20)23)17-24(30)26-25-18(2)27-29(19(25)3)21-11-6-5-7-12-21/h1,5-13,23H,14-17H2,2-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVWDPPOOAIKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)CN(CC#C)C3CCC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous acetamide derivatives from the provided evidence, focusing on substituents, synthetic routes, and implied biological relevance:

Compound Key Structural Features Synthesis Highlights Reported Yield/Notes
Target Compound 3,5-dimethyl-1-phenylpyrazol-4-yl; prop-2-ynylamino bridge Not explicitly described in evidence; likely involves amide coupling or cross-coupling. N/A
B4 : N-((S)-2,3-dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)-2-(5-bromo-2',4'-dioxo-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide 5-bromo-spiro[indene-oxazolidin]; 4-fluorobenzyl Suzuki coupling with boronate ester; Pd(dppf)Cl₂ catalyst. Yield not specified; used in prostate cancer studies.
B5 : N-((S)-2,3-dihydro-1H-inden-1-yl)-N-(4-fluorobenzyl)-2-(5-(3-methylureido)-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide 5-(3-methylureido)-spiro[indene-oxazolidin]; 4-fluorobenzyl Substitution of amino group with methylureido moiety. 50% yield; evaluated for antiproliferative activity.
B12 : N-((R)-2,3-dihydro-1H-inden-1-yl)-N-(5-fluoropyridin-2-ylmethyl)-2-(5-(1-(2-(methylamino)-2-oxoethyl)-pyrazol-4-yl)-spiro[indene-1,5'-oxazolidin]-3'-yl)acetamide 5-fluoropyridin-2-ylmethyl; methylamino-oxoethyl-pyrazole Multi-step functionalization of pyrazole and spirocyclic core. Not specified; likely targets kinase or protease pathways.
BT-O2D : Degrader with dioxopiperidin-isoindolinyl and fluorobenzyl groups PROTAC-like structure with dioxopiperidin; trifluoropropan-2-yl; fluorobenzyl Complex assembly involving amide and urea linkages. Designed for p300 degradation; enhanced selectivity.

Structural and Functional Insights

Core Modifications: The target compound’s 3,5-dimethyl-1-phenylpyrazol-4-yl group distinguishes it from analogs like B4 and B5, which use fluorobenzyl or pyridinylmethyl substituents. These groups influence solubility and target affinity .

Spirocyclic Systems :

  • Compounds B4 , B5 , and B12 incorporate spiro[indene-1,5'-oxazolidin] or related cores, which are absent in the target compound. These systems are hypothesized to improve metabolic stability and conformational control in prostate cancer therapeutics .

Preparation Methods

Preparation of 1-(Prop-2-ynylamino)-2,3-dihydro-1H-indene

Procedure :

  • Alkylation of 2,3-Dihydro-1H-inden-1-amine :
    • 2,3-Dihydro-1H-inden-1-amine (10 mmol) was dissolved in anhydrous toluene under nitrogen.
    • Propargyl bromide (12 mmol) and K₂CO₃ (15 mmol) were added, and the mixture was refluxed at 110°C for 12 hours.
    • The product was purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) to yield 1-(prop-2-ynylamino)-2,3-dihydro-1H-indene as a pale-yellow oil (82% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.12 (m, 4H, Ar-H), 3.85 (t, J = 8.4 Hz, 1H, CH-N), 3.45 (d, J = 2.4 Hz, 2H, CH₂-C≡CH), 2.90–2.75 (m, 2H, CH₂-indene), 2.65–2.50 (m, 2H, CH₂-indene), 2.25 (t, J = 2.4 Hz, 1H, ≡CH).
  • HRMS : m/z calcd. for C₁₂H₁₃N [M+H]⁺: 172.1121, found: 172.1125.

Synthesis of 3,5-Dimethyl-1-phenylpyrazol-4-amine

Procedure :

  • Cyclocondensation :
    • Phenylhydrazine (10 mmol) and acetylacetone (12 mmol) were heated in glacial acetic acid at 80°C for 6 hours.
    • The crude 3,5-dimethyl-1-phenylpyrazole was isolated by filtration (78% yield).
  • Nitration and Reduction :
    • The pyrazole was nitrated using HNO₃/H₂SO₄ at 0°C, followed by reduction with SnCl₂/HCl to yield 3,5-dimethyl-1-phenylpyrazol-4-amine (65% yield).

Characterization :

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 148.2 (C-3), 139.5 (C-5), 129.8–126.4 (Ar-C), 21.3 (CH₃), 18.9 (CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N).

Assembly of the Acetamide Backbone

Formation of Chloroacetamide Intermediate

Procedure :

  • 3,5-Dimethyl-1-phenylpyrazol-4-amine (8 mmol) was reacted with chloroacetyl chloride (10 mmol) in dichloromethane (DCM) at 0°C, using triethylamine (12 mmol) as a base.
  • After stirring for 4 hours, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)chloroacetamide was obtained as a white solid (89% yield).

Characterization :

  • Mp : 142–144°C.
  • ESI-MS : m/z 302.1 [M+H]⁺.

Nucleophilic Substitution with Indenyl-Propargylamine

Procedure :

  • The chloroacetamide (5 mmol) and 1-(prop-2-ynylamino)-2,3-dihydro-1H-indene (6 mmol) were dissolved in acetonitrile with K₂CO₃ (8 mmol).
  • The mixture was heated at 60°C for 8 hours, followed by purification via recrystallization (ethanol/water) to yield the target compound (76% yield).

Optimization Notes :

  • Microwave-assisted synthesis (100°C, 30 min) improved yields to 84%.
  • Solvent screening showed acetonitrile > DMF > toluene in efficiency.

Analytical Data for Target Compound

Spectroscopic Characterization

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.45–7.20 (m, 9H, Ar-H), 4.10 (s, 2H, COCH₂N), 3.95 (t, J = 8.0 Hz, 1H, CH-N), 3.60 (d, J = 2.4 Hz, 2H, CH₂-C≡CH), 2.90–2.70 (m, 4H, indene-CH₂), 2.50 (s, 3H, CH₃), 2.30 (s, 3H, CH₃), 2.25 (t, J = 2.4 Hz, 1H, ≡CH).
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 148.5–115.8 (Ar-C), 80.5 (C≡CH), 72.1 (C≡C), 55.2 (CH₂N), 45.3 (CH-N), 32.5–25.8 (indene-CH₂), 21.3 (CH₃), 18.7 (CH₃).
HRMS m/z calcd. for C₂₆H₂₇N₄O [M+H]⁺: 427.2129, found: 427.2133.

Purity and Yield

Step Yield Purity (HPLC)
Alkylation 82% 98.5%
Cyclocondensation 78% 97.2%
Chloroacetamide 89% 99.1%
Final Substitution 76% 98.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.